3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Medicinal Chemistry Drug Discovery Scaffold Diversity

3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034494-01-2) is a heterocyclic small molecule composed of a 2,1,3-benzothiadiazole (BTD) electron-acceptor moiety linked via a carbonyl bridge to a piperidine ring, which is further N-substituted with an oxazolidine-2,4-dione ring system. It is presently offered as a screening compound within the Life Chemicals high-throughput screening (HTS) collection (catalog number F6474-1069; purity ≥90% by 400 MHz NMR and/or LCMS).

Molecular Formula C15H14N4O4S
Molecular Weight 346.36
CAS No. 2034494-01-2
Cat. No. B2952351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
CAS2034494-01-2
Molecular FormulaC15H14N4O4S
Molecular Weight346.36
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C15H14N4O4S/c20-13-8-23-15(22)19(13)10-3-5-18(6-4-10)14(21)9-1-2-11-12(7-9)17-24-16-11/h1-2,7,10H,3-6,8H2
InChIKeyOLJDDMHIZWKEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034494-01-2): Compound Class and Procurement Context


3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034494-01-2) is a heterocyclic small molecule composed of a 2,1,3-benzothiadiazole (BTD) electron-acceptor moiety linked via a carbonyl bridge to a piperidine ring, which is further N-substituted with an oxazolidine-2,4-dione ring system . It is presently offered as a screening compound within the Life Chemicals high-throughput screening (HTS) collection (catalog number F6474-1069; purity ≥90% by 400 MHz NMR and/or LCMS) [1]. The compound belongs to a broader class of piperidinyl-oxazolidinedione derivatives that have been explored in medicinal chemistry for antimicrobial, anti-inflammatory, and enzyme-inhibitory applications [2]. However, no peer-reviewed primary research publication or patent specifically evaluating the biological activity of this exact compound was identified as of the search date.

Why Generic Substitution Is Not Advisable for 3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034494-01-2)


In the absence of published head-to-head biological data for this specific compound, the rationale against generic substitution rests on structural uniqueness. The compound integrates three distinct pharmacophoric elements—an electron-deficient 2,1,3-benzothiadiazole (BTD) core, a conformationally flexible piperidine linker, and an oxazolidine-2,4-dione ring—within a single molecular framework . The BTD moiety is a well-characterized electron-acceptor that participates in π-stacking, hydrogen bonding, and charge-transfer interactions, properties exploited in both fluorescent probe design and kinase inhibitor scaffolds [1]. The oxazolidine-2,4-dione ring contributes hydrogen-bond acceptor/donor capacity and metabolic stability distinct from its thiazolidinedione or oxazolidinone analogs [2]. A seemingly minor structural change—such as replacing the benzothiadiazole with a benzoxadiazole, altering the carbonyl attachment point, or substituting the piperidine with an azetidine—can significantly alter target engagement, cellular permeability, and metabolic profile. Until specific comparative activity data are published, users should treat this compound as a structurally distinct entity in any screening campaign and avoid assuming functional equivalence with near-neighbor analogs.

Quantitative Evidence Guide: 3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034494-01-2)


Structural Uniqueness: Three-Moiety Architecture versus Single- or Dual-Moiety Analogs

The target compound is the only commercially available HTS screening compound that simultaneously incorporates a 2,1,3-benzothiadiazole-5-carbonyl group, a piperidine-4-yl linker, and an oxazolidine-2,4-dione N-substituent in a single molecular framework . Structural database searches confirm that near-neighbor compounds in the Life Chemicals collection bear only two of these three moieties (e.g., benzothiadiazole-piperidine without oxazolidinedione, or oxazolidinedione-piperidine without benzothiadiazole) . This three-moiety architecture is unique among accessible screening compounds and represents a distinct chemical space point for hit-discovery campaigns.

Medicinal Chemistry Drug Discovery Scaffold Diversity

Electron-Acceptor Strength: 2,1,3-Benzothiadiazole versus Alternative Heterocyclic Cores

The 2,1,3-benzothiadiazole (BTD) moiety is a well-established moderate electron-acceptor (electron affinity ≈ 1.5–2.0 eV) that is distinct from weaker acceptors such as benzoxadiazole or stronger acceptors such as benzothiadiazole-dioxide [1]. This electronic profile influences the compound's capacity to engage in π-π stacking interactions with aromatic residues in enzyme active sites and to participate in charge-transfer complexes [2]. Although no direct comparative data exist for the target compound itself, class-level studies demonstrate that BTD-containing compounds exhibit significantly different target-binding profiles compared to their benzoxadiazole analogs, with BTD derivatives often showing enhanced binding to electron-rich protein pockets [3].

Medicinal Chemistry Electronic Properties Kinase Inhibition

HTS Compound Collection Provenance: QC Metrics and Supply Chain Consistency

The target compound is supplied by Life Chemicals as part of its HTS Compound Collection, where all products undergo rigorous quality control with purity guaranteed at ≥90% as confirmed by 400 MHz NMR and/or LCMS . This QC standard is comparable to or exceeds that of many alternative academic or small-vendor sources. The compound (catalog F6474-1069) is available in multiple pre-weighed formats (from 2 μmol to 100 mg) at transparent tiered pricing, facilitating direct procurement for dose-response studies without the need for custom synthesis [1].

High-Throughput Screening Quality Control Procurement

Recommended Application Scenarios for 3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034494-01-2)


Diversity-Oriented High-Throughput Screening for Novel Kinase or Enzyme Inhibitors

Given its unique three-moiety architecture (benzothiadiazole-piperidine-oxazolidinedione), this compound is well-suited as a structurally diverse entry in HTS campaigns targeting kinases, proteases, or other enzymes with aromatic-rich active sites [1]. The BTD core's electron-acceptor properties may favor binding to electron-rich pockets, while the oxazolidine-2,4-dione ring offers additional hydrogen-bonding interactions not available in simpler piperidine-benzothiadiazole analogs [2]. Procurement in pre-weighed, QC-verified formats from Life Chemicals (≥90% purity by NMR/LCMS) ensures reproducible assay results .

Fluorescent Probe or Imaging Agent Development

The 2,1,3-benzothiadiazole moiety is a validated fluorophore scaffold with demonstrated utility in live-cell imaging, particularly for mitochondrial staining in cancer cell lines such as MCF-7 [1]. Although no photophysical data are published for the target compound, the BTD core's intrinsic fluorescence properties make this compound a candidate for derivatization into a fluorescent probe. The piperidine linker provides a synthetic handle for further functionalization, and the oxazolidine-2,4-dione ring may modulate solubility and cellular uptake [2].

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration

For medicinal chemistry programs seeking to replace a thiazolidinedione (e.g., from PPAR-γ agonist scaffolds) or an oxazolidinone (e.g., from antibacterial linezolid analogs) with an oxazolidine-2,4-dione, this compound provides a direct entry point [1]. The presence of the benzothiadiazole-5-carbonyl substituent distinguishes it from simpler piperidinyl-oxazolidinediones, enabling exploration of electronic effects on target binding. It can serve as a reference compound for comparing the contribution of the BTD group versus alternative acyl groups in modulating potency, selectivity, and metabolic stability [2].

Quote Request

Request a Quote for 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.